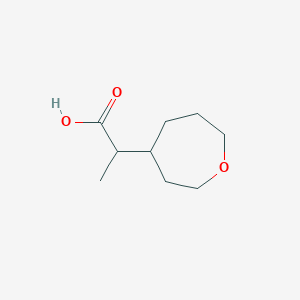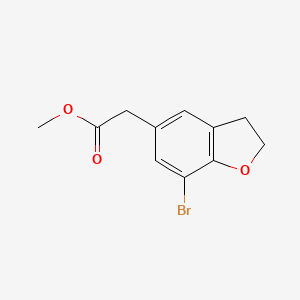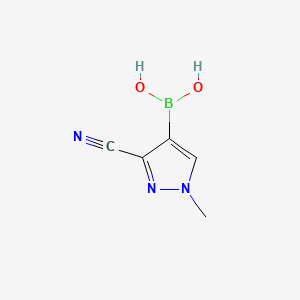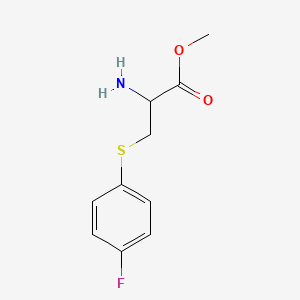
methyl S-(4-fluorophenyl)cysteinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl S-(4-fluorophenyl)cysteinate is a compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and neuroprotection. This compound is a derivative of cysteine, an amino acid, and features a fluorobenzyl group, which contributes to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl S-(4-fluorophenyl)cysteinate typically involves the reaction of 4-fluorobenzyl chloride with cysteine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Methyl S-(4-fluorophenyl)cysteinate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
Methyl S-(4-fluorophenyl)cysteinate has been studied for its potential neuroprotective effects. Research has shown that it can protect neurons from ischemic injury by modulating oxidative stress and apoptosis pathways . It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
In addition to its neuroprotective properties, this compound has applications in medicinal chemistry as a building block for the synthesis of more complex molecules
作用机制
The neuroprotective effects of methyl S-(4-fluorophenyl)cysteinate are primarily mediated through the activation of the PI3K/AKT signaling pathway . This pathway plays a crucial role in cell survival and apoptosis. By activating PI3K/AKT, the compound increases the levels of anti-apoptotic proteins such as Bcl-2 and decreases the levels of pro-apoptotic proteins such as Bax and Bim . Additionally, it reduces oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
相似化合物的比较
Methyl S-(4-fluorophenyl)cysteinate can be compared to other cysteine derivatives and fluorobenzyl compounds. Similar compounds include:
Methyl S-(4-fluorobenzyl)-L-cysteinate: Another cysteine derivative with similar neuroprotective properties.
S-allyl-L-cysteine: Known for its antioxidant and anti-inflammatory effects.
Gallic acid conjugates: These compounds also exhibit neuroprotective and antioxidant properties.
属性
分子式 |
C10H12FNO2S |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(4-fluorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H12FNO2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
InChI 键 |
SHUFGWZQVFHFPU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CSC1=CC=C(C=C1)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


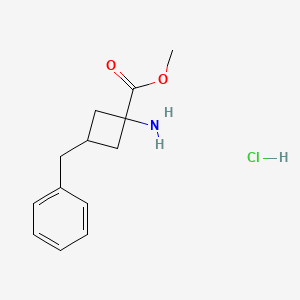
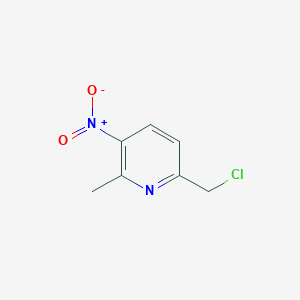
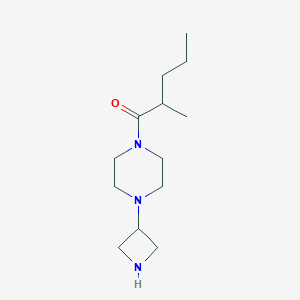

![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)
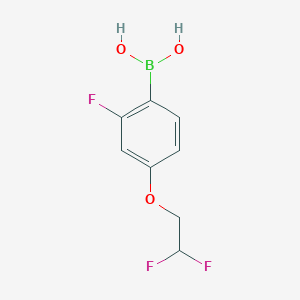
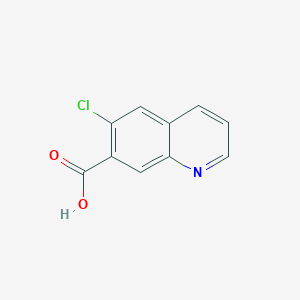
![3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride](/img/structure/B13567373.png)

